2-(4-methoxyphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-(4-methoxyphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as MTPP, is a chemical compound that has been synthesized for scientific research purposes. It is a selective inhibitor of the mitochondrial complex I, which plays a crucial role in the electron transport chain in the mitochondria. MTTP has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery.
Mechanism of Action
MTTP selectively inhibits mitochondrial complex I, which is a key component of the electron transport chain in the mitochondria. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can induce cell death.
Biochemical and Physiological Effects:
MTTP has been shown to induce cell death in various cell types, including cancer cells and neurons. It has also been shown to induce apoptosis and autophagy, which are two important cellular processes involved in cell death and survival.
Advantages and Limitations for Lab Experiments
One advantage of using MTTP in lab experiments is its selective inhibition of mitochondrial complex I, which allows for the specific study of the effects of complex I inhibition on cellular processes. However, one limitation of using MTTP is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of MTTP. One potential application is in the development of new cancer therapies, as MTTP has been shown to induce cell death in cancer cells. Another potential application is in the study of neurodegenerative diseases, as mitochondrial dysfunction has been implicated in the pathogenesis of these diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of MTTP and its potential applications in drug discovery.
Scientific Research Applications
MTTP has been widely used in scientific research for its ability to selectively inhibit mitochondrial complex I. This has led to its potential applications in various fields, including neuroscience, cancer research, and drug discovery.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-8-15-14(20-9)16-13(17)10(2)19-12-6-4-11(18-3)5-7-12/h4-8,10H,1-3H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFCHTPDMYEUCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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